3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyridazinyl and a pyrimidinyl moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-methylpyridazin-3-yl intermediate. This can be achieved through the reaction of 3-chloropyridazine with methylamine under reflux conditions.
Coupling with Benzamide: The pyridazinyl intermediate is then coupled with a benzamide derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Pyrimidinyl Group: The final step involves the introduction of the pyrimidinyl group. This can be done through a nucleophilic substitution reaction where the pyridazinyl-benzamide intermediate reacts with 2-(pyrrolidin-1-yl)pyrimidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl ring. Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound holds promise in medicinal chemistry for the development of new therapeutic agents. Its structure suggests potential activity against certain biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties might be leveraged in the development of new polymers or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyridazinyl and pyrimidinyl moieties may facilitate binding to these targets, leading to modulation of their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide
- 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(morpholin-4-yl)pyrimidin-4-yl)methyl)benzamide
- 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
Uniqueness
Compared to these similar compounds, 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide stands out due to the presence of the pyrrolidinyl group, which may enhance its binding affinity and specificity towards certain biological targets. This unique structural feature could result in distinct pharmacological profiles and potentially improved therapeutic efficacy.
Properties
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-15-7-8-19(26-25-15)29-18-6-4-5-16(13-18)20(28)23-14-17-9-10-22-21(24-17)27-11-2-3-12-27/h4-10,13H,2-3,11-12,14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGZIWMYWHMREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=NC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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